molecular formula C16H15Cl2NO2 B15043350 2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B15043350
M. Wt: 324.2 g/mol
InChI Key: YKPIFEUCQZQQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a phenylethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Preparation of 2,5-dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2,5-dichlorophenoxyacetic acid: 2,5-dichlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2,5-dichlorophenoxyacetic acid.

    Amidation Reaction: The 2,5-dichlorophenoxyacetic acid is then reacted with 2-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(2-phenylethyl)acetamide
  • 2-(2,5-dichlorophenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide

Uniqueness

2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide is unique due to the specific arrangement of the dichlorophenoxy and phenylethyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C16H15Cl2NO2/c17-13-6-7-14(18)15(10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)

InChI Key

YKPIFEUCQZQQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.